Pyrazolopyridazine 2
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Overview
Description
Pyrazolopyridazine 2 is a heterocyclic compound that belongs to the class of fused ring systems. It is known for its wide range of biological activities, including analgesic, antimicrobial, anti-inflammatory, and antifungal properties . This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing pyrazolopyridazine involves a one-pot cascade reaction. This method uses 4-(bromo(aryl)methyl)-3-chloropyridazines in PEG-400, an eco-friendly solvent system. The reaction proceeds through nucleophilic substitution, ring closure, and oxidative aromatization in a single step, yielding pyrazolopyridazines in good yields (60-85%) .
Another method involves the nucleophilic addition of hydrazines to 4-acyl-furandiones in boiling benzene. This method has been used to obtain pyrazolopyridazine derivatives . Additionally, the intramolecular cyclization of functionally substituted arylacetylenes has been developed as a general procedure for preparing pyrazolopyridazine systems .
Industrial Production Methods
Industrial production methods for pyrazolopyridazine typically involve the use of large-scale synthetic routes that are efficient and cost-effective. The one-pot cascade synthesis method mentioned earlier is particularly suitable for industrial production due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
Pyrazolopyridazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of pyrazolopyridazine derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis of pyrazolopyridazine include hydrazines, 4-acyl-furandiones, and arylacetylenes. Reaction conditions often involve boiling solvents such as benzene and the use of eco-friendly solvents like PEG-400 .
Major Products Formed
The major products formed from these reactions are various pyrazolopyridazine derivatives, which exhibit a range of biological activities .
Scientific Research Applications
Pyrazolopyridazine has numerous scientific research applications, including:
Chemistry: Used as a ligand in various chemical reactions and as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an inhibitor of glycogen synthase kinase (GSK-3) and CDK2/cyclin A.
Medicine: Explored for its analgesic, antimicrobial, anti-inflammatory, and antifungal properties.
Industry: Applied in the synthesis of disperse dyes for polyester and polyamide fabrics.
Mechanism of Action
The mechanism of action of pyrazolopyridazine involves its interaction with specific molecular targets and pathways. For example, it has been identified as an active inhibitor of glycogen synthase kinase (GSK-3) and CDK2/cyclin A . These interactions result in the modulation of various cellular processes, including cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazolopyridazine include:
Pyrazolo[3,4-c]pyridazine: Known for its biological activities and used in the synthesis of disperse dyes.
Pyrazolo[1,5-b]pyridazine: Exhibits nanomolar potency against Trypanosoma brucei but has poor physiochemical properties.
Uniqueness
Pyrazolopyridazine stands out due to its wide range of biological activities and its potential therapeutic applications. Its ability to inhibit key enzymes such as GSK-3 and CDK2/cyclin A makes it a promising candidate for drug development .
Properties
Molecular Formula |
C18H16N6O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C18H16N6O2/c1-25-16-6-5-12(10-17(16)26-2)22-18-19-9-7-14(23-18)13-11-21-24-15(13)4-3-8-20-24/h3-11H,1-2H3,(H,19,22,23) |
InChI Key |
AGAYQQLAAVQQLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3)OC |
Origin of Product |
United States |
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